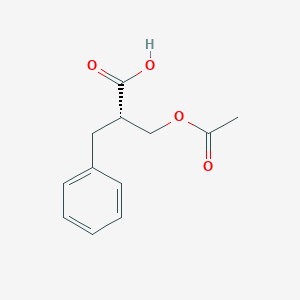

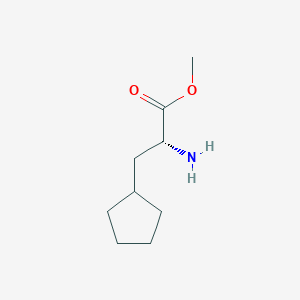

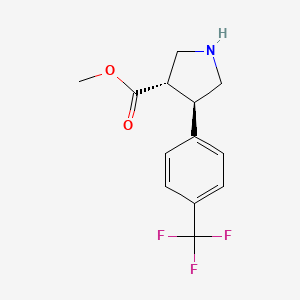

![molecular formula C10H12F3N B3090576 (1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine CAS No. 1212264-66-8](/img/structure/B3090576.png)

(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine

Vue d'ensemble

Description

Trifluoromethylphenyl compounds are a class of organic compounds containing a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .

Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds consists of a phenyl ring with a trifluoromethyl group attached . The exact structure can vary depending on the position of the trifluoromethyl group and the presence of any additional functional groups .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and addition reactions . The specific reactions that a compound can undergo depend on its exact structure .Physical and Chemical Properties Analysis

Trifluoromethylphenyl compounds typically have high thermal stability and are resistant to oxidation and reduction . They also tend to have high lipophilicity, which can affect their solubility and reactivity .Applications De Recherche Scientifique

Enantiomer Preparation and Resolution

- The preparation of pure enantiomers of (1-methyl-2-phenyl)-ethylamine, a related compound, has been described, emphasizing its importance as a base material for pharmaceutical industry and organic chemical research (Dombrády Zs, Pálovics E, & Fogassy E, 2019).

Synthesis and Characterization

- Research on derivatives of phenylthiophen, including substituted methylamines and ethylamines, highlights the synthesis and potential biological activity of these compounds, indicating their relevance in various chemical applications (Beaton C, Chapman N, Clarke K, & Willis J, 1976).

Molecular Complex Formation

- Studies on diastereomeric complexes, such as between methyl benzoylformate and (R)-1-(1-naphthyl)ethylamine, reveal insights into molecular interactions and complexation patterns, useful for understanding chemical binding and reactions (Goubert G & McBreen P, 2014).

Biological Evaluations

- A novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines was synthesized and evaluated for binding affinity at sigma receptors, indicating the compound's potential as a therapeutic agent (de Costa B, Radesca L, Di Paolo L, & Bowen W, 1992).

Coordination Complexes

- Syntheses of new Zn(II) complexes using pyrazolone-type Salen ligands, including N,N′-ethylamine derivatives, demonstrate the potential of these compounds in developing materials with interesting fluorescence properties (Song X, Peng Y-Q, Cheng G-Q, Wang X-R, Liu P-P, & Xu W-Y, 2015).

Antidepressant Activity

- Studies on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives investigated their ability to inhibit neurotransmitter uptake and potential as antidepressants, contributing to pharmaceutical research (Yardley J, Husbands GE, Stack G, Butch J, Bicksler J, Moyer J, Muth E, Andree T, Fletcher H, & James M, 1990).

Molecular Structure Analysis

- The structural investigation of compounds like hydroxyephedrinium dihydrogenphosphate, which shares structural similarities with the target compound, contributes to a deeper understanding of molecular configurations and interactions (Datta M, Podder A, & Dattagupta J, 1994).

Mécanisme D'action

The mechanism of action of trifluoromethylphenyl compounds can vary greatly depending on their structure and the context in which they are used . For example, some trifluoromethylphenyl compounds are used as active ingredients in pharmaceuticals, where their mechanism of action may involve interacting with biological targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S)-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSKXURJVQNHMS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

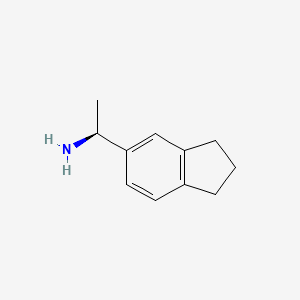

![Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B3090504.png)

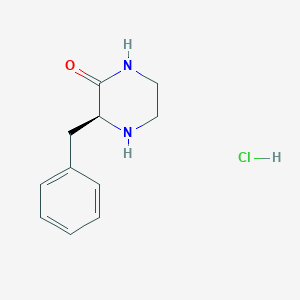

![3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B3090588.png)

![methyl 2-(3,5-dioxo-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecan-4-yl)benzoate](/img/structure/B3090593.png)